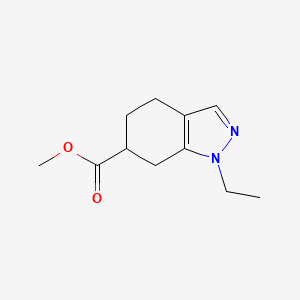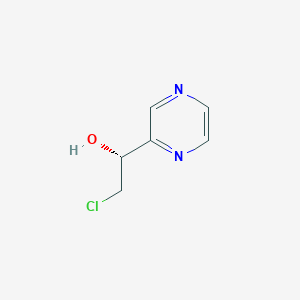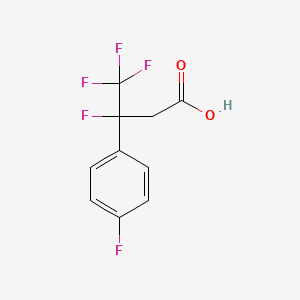
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into a butanoic acid backbone. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,3,4,4-Tetrafluorobutanoic acid
- 4-Bromo-3,3,4,4-tetrafluorobutanoic acid
- 4-Fluorophenylboronic acid
Comparison: 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid is unique due to the presence of both a phenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher reactivity in substitution reactions and greater stability under oxidative conditions. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H7F5O2 |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluoro-3-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-6(2-4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
Clé InChI |
PIXYLESZHDKHFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
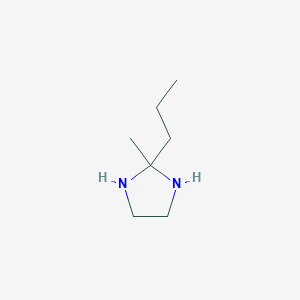
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
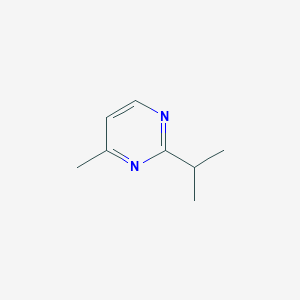
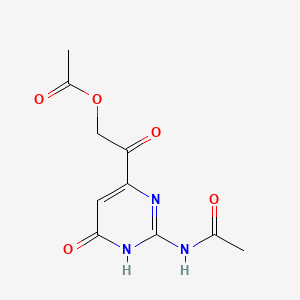
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
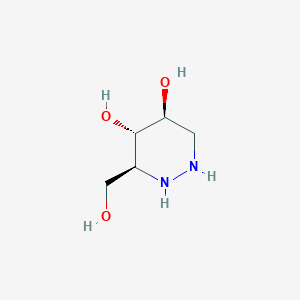
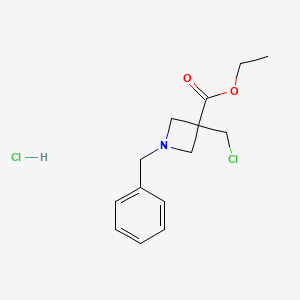
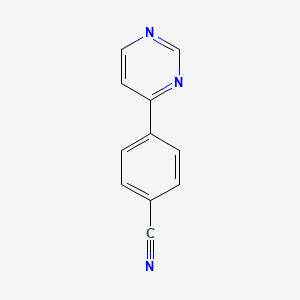
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

